4-Hydroxy-4-methyl-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
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Overview
Description
4-HYDROXY-4-METHYL-3-PHENETHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The compound’s molecular formula is C15H21NO3, and it has a molecular weight of approximately 263.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4-METHYL-3-PHENETHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a ketone or an aldehyde, in the presence of a base.
Introduction of Functional Groups: Subsequent steps involve the introduction of the hydroxy, methyl, and phenethyl groups. This can be accomplished through various organic reactions, such as alkylation, hydroxylation, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4-METHYL-3-PHENETHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-HYDROXY-4-METHYL-3-PHENETHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-HYDROXY-4-METHYL-3-PHENETHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but with a cyclohexyl group instead of a phenethyl group.
8-Phenethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one: This compound also features a spirocyclic core but with different functional groups.
Uniqueness
4-HYDROXY-4-METHYL-3-PHENETHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H23NO3/c1-16(20)17(11-6-3-7-12-17)21-15(19)18(16)13-10-14-8-4-2-5-9-14/h2,4-5,8-9,20H,3,6-7,10-13H2,1H3 |
InChI Key |
OVNYYNRDCWYMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CCC3=CC=CC=C3)O |
Origin of Product |
United States |
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